1,6-Dibromonaphthalene

Vue d'ensemble

Description

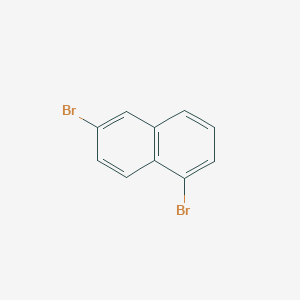

1,6-Dibromonaphthalene (CAS 19125-84-9) is a brominated aromatic compound derived from naphthalene, featuring bromine substituents at the 1- and 6-positions. Its molecular formula is C₁₀H₆Br₂, with a molecular weight of 285.97 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized naphthalene derivatives .

Méthodes De Préparation

1,6-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out under reflux conditions with continuous stirring until the evolution of hydrogen bromide ceases . Another method involves photobromination of naphthalene with molecular bromine, which gives a high yield of dibromonaphthalene . Industrial production methods typically involve similar bromination reactions but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

1,6-Dibromonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amine, or alkyl groups.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bromine, carbon tetrachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Material Science

1,6-Dibromonaphthalene serves as a precursor for synthesizing various materials used in electronics and photonics. Its derivatives are utilized to create n-type semiconducting polymers, which are essential for organic solar cells and organic field-effect transistors (OFETs). For instance:

- Naphthalene Diimides (NDIs) : These compounds derived from this compound exhibit excellent charge transport properties and are used in organic photovoltaic materials .

| Application | Description |

|---|---|

| Organic Solar Cells | Used as an active layer material due to its favorable electronic properties. |

| OFETs | Acts as a building block for high-performance transistors. |

| Bioimaging | Utilized in developing dyes for imaging applications. |

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Cross-Coupling Reactions : It is often used in Suzuki or Stille coupling reactions to form larger aromatic systems.

- Synthesis of Functionalized Derivatives : For example, the synthesis of 2,6-dibromo-1,5-dimethoxynaphthalene has been reported, which further extends its utility in creating diverse chemical architectures .

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activity:

- Antitumor Activity : Preliminary studies suggest that derivatives of dibromonaphthalene may target cancer cells effectively. The toxicological aspects of these compounds could be harnessed for therapeutic purposes .

Case Study 1: Synthesis and Characterization of NDI Derivatives

A study highlighted the synthesis of naphthalene diimides from this compound, demonstrating their application in organic electronics. The synthesized NDIs exhibited high thermal stability and excellent charge transport properties, making them suitable for use in advanced electronic devices .

Research involving the biological evaluation of dibromonaphthalene derivatives indicated significant cytotoxic effects against various cancer cell lines. The study utilized spectroscopic techniques to analyze the interaction between these compounds and cellular biomolecules, suggesting a pathway for new cancer therapies .

Mécanisme D'action

The mechanism of action of 1,6-dibromonaphthalene primarily involves its ability to act as a ligand for metal ions. This interaction can influence various biochemical pathways, depending on the specific metal ion involved. For example, it can form complexes with copper, iron, and zinc, which can then participate in redox reactions or other biochemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Positional Isomers of Dibromonaphthalene

1,4-Dibromonaphthalene (CAS 83-53-4)

- Synthesis : Produced via bromination of naphthalene using Synclyst 13 catalyst, achieving 91% yield .

- Reactivity : Preferential formation under specific catalytic conditions highlights its thermodynamic stability compared to other isomers .

- Applications : Used as a reference material in environmental analysis due to its commercial availability .

1,5-Dibromonaphthalene

- Synthesis: Formed as a minor product (10%) alongside 1,4-dibromonaphthalene in non-selective bromination reactions . Isolated in 40% yield after crystallization from mixtures .

- Reactivity : Less thermodynamically stable than the 1,4-isomer, leading to lower natural abundance .

Key Differences

Comparison with Higher Brominated Naphthalenes

1,4,6-Tribromonaphthalene

- Synthesis : Produced in 66% yield using three equivalents of bromine over KSF clay, alongside 1,4- and 1,5-dibromonaphthalene .

- Applications : Intermediate in proto-debromination reactions to synthesize 2,6-dibromonaphthalene (82% yield) .

1,2,4,6-Tetrabromonaphthalene

- Synthesis : Formed in 92% yield with four equivalents of bromine, demonstrating the role of excess Br₂ in driving polybromination .

- Reactivity : Proto-debromination yields linear dibromonaphthalenes, highlighting positional effects on reaction pathways .

Comparison with Functionalized Naphthalene Derivatives

1,6-Dihydroxynaphthalene (CAS 575-44-0)

- Structure : Hydroxyl groups at 1- and 6-positions instead of bromine.

- Applications : Used in dye synthesis (C.I. 76630) and as a ligand in coordination chemistry .

1,6-Dimethoxynaphthalene (CAS 3900-49-0)

- Structure : Methoxy groups at 1- and 6-positions (C₁₂H₁₂O₂; MW 188.23 g/mol) .

- Reactivity : Electron-donating methoxy groups contrast with bromine’s electron-withdrawing nature, altering electrophilic substitution patterns .

6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

Activité Biologique

1,6-Dibromonaphthalene (DBN) is a synthetic compound derived from naphthalene, characterized by the presence of bromine atoms at the 1st and 6th positions of its bicyclic structure. This compound has garnered attention in various fields due to its potential biological activities, including cytotoxicity, antimicrobial properties, and effects on cellular mechanisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is synthesized primarily through the bromination of naphthalene using elemental bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The balanced reaction can be represented as follows:

This method ensures high yields and purity of the desired dibromonaphthalene isomer.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human colon cancer (HCT-116), cervical cancer (HeLa), breast cancer (MDA-MB-231), and healthy human lung fibroblast (MRC-5) cells. The results indicated that DBN has a selective cytotoxic effect on cancer cells while showing reduced toxicity towards normal cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 12.5 | 4.0 |

| HeLa | 15.0 | 3.5 |

| MDA-MB-231 | 10.0 | 5.0 |

| MRC-5 | >50 | - |

The selectivity index indicates that DBN preferentially affects cancer cells over healthy cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity against various pathogens. A study assessed its efficacy against a range of microorganisms using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | >128 |

These results indicate that DBN exhibits significant antimicrobial activity against certain bacterial and fungal strains, particularly Candida albicans .

The biological activity of this compound is believed to be linked to its interaction with cellular targets. Molecular docking studies suggest that DBN may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells.

Case Studies

Case Study 1: Anticancer Drug Development

A recent investigation into the use of dibromonaphthalene derivatives in drug formulations highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study noted that DBN treatment led to increased levels of reactive oxygen species (ROS), triggering cell death mechanisms in HCT-116 cells.

Case Study 2: Antimicrobial Formulations

Another study focused on formulating topical antimicrobial agents containing DBN for treating skin infections caused by resistant bacterial strains. The formulations demonstrated enhanced efficacy compared to conventional treatments, suggesting a promising avenue for further research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,6-Dibromonaphthalene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : this compound synthesis typically involves bromination of naphthalene using bromine (Br₂) in the presence of catalysts like Synclyst 13 or montmorillonite KSF clay. Reaction parameters such as catalyst choice, solvent polarity, and temperature critically affect regioselectivity. For example:

- Synclyst 13 : Favors 1,4-dibromonaphthalene (91% yield), but competing pathways may yield trace 1,6-isomers under modified conditions .

- KSF clay : Produces mixtures (e.g., 1,4- and 1,5-dibromonaphthalene), suggesting that calcination or extended reaction times could shift selectivity toward 1,6-isomers .

- Proto-debromination : Polybrominated intermediates (e.g., 1,2,4,6-tetrabromonaphthalene) treated with n-butyllithium selectively remove bromine atoms to yield linear dibrominated products (e.g., 2,6-dibromonaphthalene in 82% yield), a strategy adaptable for 1,6-derivatives .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and confirm regiochemistry by analyzing aromatic proton splitting and carbon chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br₂ clusters) .

- Elemental Analysis : Confirms stoichiometric Br/C ratios .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regioselectivity for solid-state characterization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers away from ignition sources; avoid electrostatic discharge .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Compare results from in vitro (e.g., cytotoxicity assays) and in vivo models (e.g., rodent studies) to assess dose-response relationships .

- Exposure Pathways : Differentiate outcomes based on exposure routes (e.g., inhalation vs. dermal) and metabolite profiles .

- Confounding Factors : Control for co-exposure to polycyclic aromatic hydrocarbons (PAHs) or other brominated analogs in environmental samples .

Q. What strategies optimize regioselective synthesis of this compound over competing isomers?

- Methodological Answer :

- Catalyst Design : Use Lewis acids (e.g., AlBr₃) to direct bromination to the 1,6-positions via steric or electronic effects .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring 1,6-adducts .

- Kinetic Control : Lower reaction temperatures (<0°C) and shorter reaction times can trap the 1,6-isomer before thermodynamic equilibration .

Q. How do bromine substitution patterns in this compound influence its electronic properties for materials science applications?

- Methodological Answer :

- Heterojunction Fabrication : 2,6-Dibromonaphthalene derivatives (e.g., 2,6-di(indenyl)naphthalene) exhibit tunable bandgaps when used in organic semiconductors. Similar strategies apply to 1,6-isomers for charge transport modulation .

- Coupling Reactions : Suzuki or Sonogashira cross-coupling with boronic acids or alkynes introduces functional groups (e.g., aryl or ethynyl) to tailor optoelectronic properties .

- DFT Modeling : Predict HOMO/LUMO levels and charge distribution to guide synthetic targeting of desired electronic behaviors .

Q. Tables Summarizing Key Data

Table 1. Bromination Catalysts and Product Yields

| Catalyst | Br₂ Equivalents | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Synclyst 13 | 2 | 1,4-Dibromonaphthalene | 91 | |

| KSF clay | 2 | 1,4- + 1,5-Dibromonaphthalene | 40–50 | |

| KSF clay | 4 | 1,2,4,6-Tetrabromonaphthalene | 92 |

Table 2. Analytical Techniques for Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR | Regiochemistry confirmation | Aromatic proton splitting (δ 7.5–8.5) |

| HRMS | Molecular weight validation | Isotopic peaks for Br₂ (m/z 158/160) |

| X-ray Diffraction | Solid-state structure resolution | Crystallographic R-factor (<0.05) |

Propriétés

IUPAC Name |

1,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAXCYSKMFFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401530 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-84-9 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.